molecular formula C20H24ClN3O B5546621 4-(4-chlorobenzyl)-N-(4-ethoxybenzylidene)-1-piperazinamine

4-(4-chlorobenzyl)-N-(4-ethoxybenzylidene)-1-piperazinamine

Cat. No.: B5546621
M. Wt: 357.9 g/mol
InChI Key: ZBNNJEMILRYIFS-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorobenzyl)-N-(4-ethoxybenzylidene)-1-piperazinamine is a Schiff base derivative featuring a piperazine core substituted with a 4-chlorobenzyl group and a 4-ethoxybenzylidene moiety. Its structure is characterized by an imine bond (C=N) formed via condensation of 4-(4-chlorobenzyl)piperazine with 4-ethoxybenzaldehyde.

Properties

IUPAC Name

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-ethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c1-2-25-20-9-5-17(6-10-20)15-22-24-13-11-23(12-14-24)16-18-3-7-19(21)8-4-18/h3-10,15H,2,11-14,16H2,1H3/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNNJEMILRYIFS-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-chlorobenzyl)-N-(4-ethoxybenzylidene)-1-piperazinamine (CAS Number: 306989-42-4) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4-(4-chlorobenzyl)-N-(4-ethoxybenzylidene)-1-piperazinamine is C20H24ClN3OC_{20}H_{24}ClN_3O. Its structure features a piperazine ring, which is known for its biological activity, particularly in the development of pharmaceuticals.

PropertyValue
Molecular Weight357.88 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number306989-42-4

Antimicrobial Activity

Research indicates that compounds with similar structures have shown significant antimicrobial properties. The presence of the piperazine moiety often correlates with enhanced activity against various bacterial strains. For example, studies have demonstrated that derivatives of piperazine exhibit potent antibacterial effects due to their ability to disrupt bacterial cell membranes and inhibit protein synthesis.

Anticancer Potential

The compound's structure suggests potential anticancer activity. A study involving structurally related compounds indicated that piperazine derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as the PI3K/Akt pathway. Further research is needed to evaluate the specific effects of 4-(4-chlorobenzyl)-N-(4-ethoxybenzylidene)-1-piperazinamine on cancer cell lines.

Case Studies

  • Case Study on Antimicrobial Activity : A comparative study evaluated the antibacterial efficacy of various piperazine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with chlorobenzyl substituents exhibited superior activity compared to their non-substituted counterparts .
  • Anticancer Research : A recent investigation focused on a series of piperazine-based compounds, revealing that certain derivatives could significantly inhibit tumor growth in vitro and in vivo models. This study underscores the potential for further exploration of 4-(4-chlorobenzyl)-N-(4-ethoxybenzylidene)-1-piperazinamine in cancer therapy .

The biological activity of 4-(4-chlorobenzyl)-N-(4-ethoxybenzylidene)-1-piperazinamine may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of cancer cells.
  • Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, influencing mood and behavior.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The table below compares the target compound with structurally similar derivatives, highlighting differences in substituents, molecular weights, and key identifiers:

Compound Name Substituent on Benzylidene Molecular Formula Molecular Weight (g/mol) ChemSpider ID Registry Number
4-(4-Chlorobenzyl)-N-(4-ethoxybenzylidene)-1-piperazinamine (Target) 4-Ethoxy C₂₀H₂₃ClN₃O 356.87* N/A Not provided
(E)-N-[4-(4-Chlorobenzyl)-1-piperazinyl]-1-(3-phenoxyphenyl)methanimine 3-Phenoxy C₂₄H₂₄ClN₃O 405.93 5270639 306989-57-1
(E)-N-[4-(4-Chlorobenzyl)-1-piperazinyl]-1-(3,4,5-trimethoxyphenyl)methanimine 3,4,5-Trimethoxy C₂₁H₂₆ClN₃O₃ 403.91 5269468 306989-44-6
(1E)-1-(4-Bromophenyl)-N-[4-(4-chlorobenzyl)-1-piperazinyl]ethanimine 4-Bromo C₁₉H₂₁BrClN₃ 406.75 4660907 306989-93-5
4-(4-Chlorobenzyl)-N-(4-ethylbenzylidene)-1-piperazinamine 4-Ethyl C₂₀H₂₄ClN₃ 341.88 N/A R908053-1EA (Sigma)
(E)-1-(4-Chloro-3-nitrophenyl)-N-[4-(2-methoxyphenyl)-1-piperazinyl]methanimine 4-Chloro-3-nitro C₁₈H₁₈ClN₄O₃ 385.81 Not provided MFCD01914437

*Calculated molecular weight based on formula.

Key Observations:
  • Lipophilicity: The ethoxy group in the target compound offers moderate lipophilicity compared to the ethyl group in and the phenoxy group in , which may affect pharmacokinetic properties. Steric Bulk: The 3,4,5-trimethoxy substituent in introduces significant steric hindrance, which could reduce binding affinity to flat enzymatic pockets compared to smaller groups.
  • Molecular Weight Trends: Derivatives with larger aromatic substituents (e.g., phenoxy in ) exhibit higher molecular weights (>400 g/mol), whereas simpler alkyl or alkoxy groups (e.g., ethyl in ) result in lower weights.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(4-chlorobenzyl)-N-(4-ethoxybenzylidene)-1-piperazinamine, and what reaction conditions are critical for high yield?

The compound is synthesized via a Schiff base condensation reaction between 4-(4-chlorobenzyl)piperazine and 4-ethoxybenzaldehyde. Key conditions include:

  • Solvent : Ethanol or methanol under reflux (60–80°C) .
  • Catalyst : Mild acidic conditions (e.g., glacial acetic acid) to facilitate imine bond formation .
  • Purification : Recrystallization from ethanol or column chromatography to isolate the product . Yield optimization requires stoichiometric control of reactants (1:1 molar ratio) and inert atmosphere to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : Confirms the imine bond (C=N, δ ~8.3 ppm in 1^1H NMR) and aromatic substituents .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+^+ peaks) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for E/Z isomer identification .

Q. What are the key structural features influencing the compound’s reactivity in metal complexation?

The imine nitrogen and piperazine tertiary amines act as donor sites for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}). Substituents like the 4-ethoxy group modulate electron density, affecting binding affinity .

Q. How does the presence of chlorobenzyl and ethoxybenzylidene groups impact solubility and stability?

  • The chlorobenzyl group enhances lipophilicity, reducing aqueous solubility.
  • The ethoxy group improves stability via steric hindrance and hydrogen bonding with solvents like DMSO . Stability assays (e.g., pH-dependent degradation studies) are recommended .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

  • Molecular Docking : Screens against receptors like dopamine or serotonin transporters, leveraging the piperazine core’s affinity for CNS targets .
  • QSAR Studies : Correlates substituent electronegativity (e.g., Cl, OEt) with bioactivity . Software tools like AutoDock Vina and Schrödinger Suite are used .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Standardized Assays : Use consistent in vitro models (e.g., RAW264.7 macrophages for immunomodulatory effects) .
  • Structural Analog Comparison : Compare with derivatives (e.g., 3-phenoxyphenyl or trimethoxyphenyl variants) to isolate substituent effects .

Q. What in vitro assays evaluate the compound’s immunomodulatory potential?

  • Phagocytosis Assays : Measure uptake of fluorescent particles in monocytes/granulocytes .
  • Cytokine Profiling : ELISA for TNF-α or IL-6 in LPS-stimulated macrophages .

Q. How does stereochemistry (E/Z isomerism) influence biological activity?

The E-isomer (trans-configuration) typically shows higher activity due to better receptor fit. Configurational analysis via NOESY NMR or XRD is critical .

Q. What synthetic modifications enhance bioavailability while retaining activity?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the ethoxy moiety .
  • Salt Formation : Hydrochloride salts improve aqueous solubility .

Methodological Considerations

Q. How to address variability in metal complexation efficiency across studies?

  • pH Titration : Optimize complexation at pH 6–8 for imine protonation .
  • Spectrophotometric Titration : Monitor UV-Vis shifts (e.g., λmax for Cu2+^{2+} complexes at ~450 nm) .

Q. What chromatographic techniques separate closely related derivatives?

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients .
  • TLC : Silica gel plates using ethyl acetate/hexane (3:7) for rapid purity checks .

Data Analysis & Reproducibility

Q. How to validate purity for pharmacological studies?

  • HPLC-UV/HRMS : Purity >95% with single peak retention .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Q. What statistical methods are appropriate for dose-response studies?

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) .
  • ANOVA : Compare IC50_{50} values across structural analogs .

Advanced Applications

Q. Can this compound serve as a precursor for radiopharmaceuticals?

  • Radiolabeling : Introduce 18^{18}F at the ethoxy group via nucleophilic substitution .
  • PET Imaging : Assess biodistribution in murine models .

Q. What in vivo models are suitable for neuropharmacological evaluation?

  • Rodent Forced Swim Test : Screen for antidepressant-like activity .
  • Microdialysis : Measure dopamine release in striatal regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.